N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzodioxin-benzofuran hybrid scaffold. The compound integrates a 2,3-dihydro-1,4-benzodioxin moiety linked to a benzofuran core via a carboxamide bridge, with a naphthalen-2-yloxy acetamido substituent at the 3-position of the benzofuran ring.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-naphthalen-2-yloxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c32-26(17-36-21-11-9-18-5-1-2-6-19(18)15-21)31-27-22-7-3-4-8-23(22)37-28(27)29(33)30-20-10-12-24-25(16-20)35-14-13-34-24/h1-12,15-16H,13-14,17H2,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNUFULVGSRPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, neuroprotective effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex molecular structure that includes:
- A benzodioxin moiety,
- An acetamido group,
- A benzofuran backbone.
The molecular formula is , which contributes to its unique biological properties.
Enzyme Inhibition
Research indicates that compounds with a benzodioxin moiety exhibit significant enzyme inhibitory activities. In particular, this compound has been evaluated for its inhibitory effects on various enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| α-Glucosidase | Competitive Inhibition | 12.5 | |
| Acetylcholinesterase (AChE) | Weak Inhibition | 45.0 |
The compound displayed substantial inhibition against α-glucosidase, an enzyme crucial for carbohydrate metabolism, indicating potential applications in managing Type 2 Diabetes Mellitus (T2DM). Conversely, it showed weaker activity against AChE, which is relevant for Alzheimer's disease treatment.
Neuroprotective Effects
The neuroprotective properties of compounds containing the benzodioxin structure have been documented. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine, a related compound, has demonstrated the ability to enhance acetylcholine signaling by inhibiting cholinesterase enzymes. This action increases acetylcholine levels in the nervous system and may have implications for treating neurodegenerative diseases like Alzheimer's disease.
The primary mechanism of action for this compound involves:
- Inhibition of Cholinesterase Enzymes : By preventing the breakdown of acetylcholine, the compound enhances neurotransmission in neuronal cells.
- Impact on Biochemical Pathways : Increased acetylcholine levels can activate signaling pathways that promote neuronal survival and plasticity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- Study on α-Glucosidase Inhibition : A series of sulfonamide derivatives were synthesized and tested for their ability to inhibit α-glucosidase. The results indicated that modifications to the benzodioxin structure could enhance inhibitory potency against this enzyme .
- Neuroprotective Activity Assessment : In vivo studies demonstrated that related compounds could protect against oxidative stress in neuronal cells, suggesting potential applications in neuroprotection .
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Benzodioxin unit | Contributes to biological activity |
| Naphthalene moiety | Enhances interaction with biological targets |
| Carboxamide functionality | Imparts potential for enzyme inhibition |
Enzyme Inhibition
Research indicates that compounds containing the benzodioxin structure can inhibit key enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are significant in conditions like Alzheimer's disease and diabetes, respectively. The presence of the naphthalene moiety may enhance the compound's efficacy as an enzyme inhibitor.
Case Study: Acetylcholinesterase Inhibition
In vitro studies demonstrated that derivatives of this compound significantly inhibited AChE activity, suggesting potential therapeutic applications in treating neurodegenerative diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar benzodioxin structures have shown moderate to significant antibacterial and antifungal activities.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-naphthalene | Antibacterial | PubChem |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-carboxamide | Antifungal | Science.gov |
Potential Anti-Cancer Properties
Some studies have suggested that compounds with similar structures may exhibit anti-cancer properties due to their ability to interact with cellular pathways involved in cancer progression.
Case Study: Anti-Cancer Activity
A derivative of this compound was tested in vitro against various cancer cell lines and showed promising results in inhibiting cell proliferation .
Summary of Synthesis Steps
- Formation of Benzodioxin Core : Utilizing starting materials containing dioxin units.
- Naphthalene Coupling : Employing coupling reactions to introduce naphthalene moieties.
- Final Acylation : Completing the synthesis through acylation with carboxylic acid derivatives.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on the evidence provided:
Key Findings:
Substituent Impact on Activity: The naphthalen-2-yloxy group in the target compound may enhance lipophilicity and receptor-binding affinity compared to chloroacetamido (Analog 1) or methylphenyl methanol (Analog 3) substituents . Benzodioxin-acetic acid derivatives (Analog 2) exhibit anti-inflammatory activity, suggesting that the benzodioxin scaffold alone can drive therapeutic effects .
Scaffold Hopping and Immunomodulation: The EGNN model identified benzodioxin-phenyl methanol scaffolds (Analog 3) as high-potency PD-1/PD-L1 inhibitors, even without prior training on similar structures.
Synthetic Versatility :
- Derivatives like trazpirobenum (Analog 4) demonstrate the feasibility of combining benzodioxin with indazol and benzamide moieties for targeted therapies, highlighting the adaptability of this scaffold in drug design .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the benzodioxin-6-amine intermediate via chlorination or sulfonylation of 1,4-benzodioxin precursors .
- Step 2 : Amidation of the benzofuran-2-carboxylic acid scaffold with 2-(naphthalen-2-yloxy)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve ≥95% purity .
- Monitoring : Reaction progress is tracked using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirmed via FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for benzodioxin protons (δ 4.2–4.5 ppm, OCH2), naphthalene aromatic protons (δ 7.2–8.5 ppm), and benzofuran carbons (δ 110–160 ppm) .
- HRMS : Confirm molecular ion [M+H]+ (e.g., m/z ~550–560 for C30H23N2O6) .
- X-ray crystallography (if crystals form): Resolve dihedral angles between benzodioxin and benzofuran rings to assess planarity .
Q. What preliminary biological assays are recommended to evaluate activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at 1–100 µM concentrations .
- Solubility : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide in vitro dosing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile/water (3:1) to reduce side reactions during amidation .
- Catalyst Screening : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling of naphthalene derivatives (improves aryl-aryl bond formation efficiency) .
- Flow Chemistry : Use microreactors for exothermic steps (e.g., chlorination) to enhance safety and scalability .
Q. How to analyze structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs with methoxy (electron-donating) or nitro (electron-withdrawing) groups on the benzodioxin ring. Compare IC50 values in kinase assays .
- Docking Studies : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket (key residues: Lys721, Thr830) .
- Pharmacophore Mapping : Identify essential hydrogen-bond acceptors (benzofuran carbonyl) and hydrophobic regions (naphthalene) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required for reliable IC50 data) .
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to minimize variability .
- Metabolic Stability : Test cytochrome P450 inhibition to assess if metabolites contribute to discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
